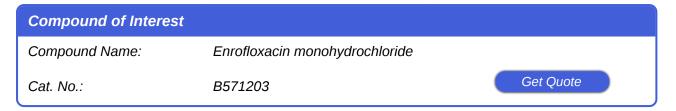


# Unveiling the Solid-State Architecture of Enrofloxacin Monohydrochloride Dihydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **enrofloxacin monohydrochloride** dihydrate (C<sub>19</sub>H<sub>23</sub>FN<sub>3</sub>O<sub>3</sub>+·Cl<sup>-</sup>·2H<sub>2</sub>O), a crucial fluoroquinolone antibiotic. A comprehensive understanding of its solid-state properties is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and visualizes the analytical workflow.

### **Crystallographic Data Summary**

The crystal structure of **enrofloxacin monohydrochloride** dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2<sub>1</sub>/c. The asymmetric unit is notably complex, containing two independent monocations of protonated enrofloxacin, two chloride anions, and four water molecules.[1][2][3] [4][5] This arrangement highlights the intricate network of interactions governing the crystal packing.

Key crystallographic data are summarized in the table below for easy reference and comparison.



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	7.1874 (3)
b (Å)	21.1475 (8)
c (Å)	26.5106 (10)
α (°)	90
β (°)	91.407 (4)
y (°)	90
Volume (ų)	4028.3 (3)
Z	8
Temperature (K)	130
Radiation type	Μο Κα
μ (mm <sup>-1</sup> )	0.24
Crystal size (mm)	0.47 × 0.14 × 0.04

Table 1: Unit Cell Parameters for **Enrofloxacin Monohydrochloride** Dihydrate.[3][4][5]

### **Molecular and Crystal Structure Insights**

In the crystalline state, the piperazinium rings of both independent enrofloxacin cations adopt a stable chair conformation.[2][3][4] The dihedral angles between the cyclopropyl ring and the quinoline ring system are 56.55 (2)° and 51.11 (2)°.[2][3][4]

The crystal structure is stabilized by a robust network of hydrogen bonds. An intramolecular O —H···O hydrogen bond is present in each enrofloxacin cation.[2][3][4] Furthermore, the components are interconnected through intermolecular O—H···Cl, N—H···Cl, and O—H···O hydrogen bonds.[1][2][3] A notable  $\pi$ – $\pi$  stacking interaction is also observed between the



benzene rings of adjacent molecules, with a centroid–centroid distance of 3.6726 (13) Å, contributing to the formation of a three-dimensional supramolecular array.[1][2][3][4]

## **Experimental Protocols**

This section details the methodologies employed for the synthesis, crystallization, and characterization of **enrofloxacin monohydrochloride** dihydrate.

### **Synthesis and Crystallization**

Single crystals of **enrofloxacin monohydrochloride** dihydrate suitable for X-ray diffraction were obtained by the slow evaporation method. A saturated solution was prepared by dissolving enrofloxacin in a mixture of water, ethanol, and acetone (3:2:1 v/v/v).[3][4] The solution was allowed to evaporate at room temperature over a period of one month, yielding diffraction-quality crystals.[3][4]

### **Single-Crystal X-ray Diffraction (SCXRD)**

The crystallographic data were collected on a diffractometer using Mo Kα radiation at a temperature of 130 K.[3][4][5] Data reduction and absorption correction were performed using appropriate software. The structure was solved using direct methods and refined by least-squares minimization. Hydrogen atoms of the hydroxyl and amine groups were located in a difference map and refined with bond-length restraints, while other hydrogen atoms were placed in geometrically idealized positions.[4]

## X-ray Powder Diffraction (XRPD)

X-ray powder diffraction (XRPD) is a vital technique for phase identification and purity analysis of bulk crystalline materials. For enrofloxacin and its derivatives, XRPD patterns are typically recorded using a powder diffractometer with Cu Kα radiation. The samples are scanned over a specific 2θ range to obtain a characteristic diffraction pattern.

### **Further Characterization**

In addition to X-ray diffraction techniques, the synthesized compound was further characterized by:

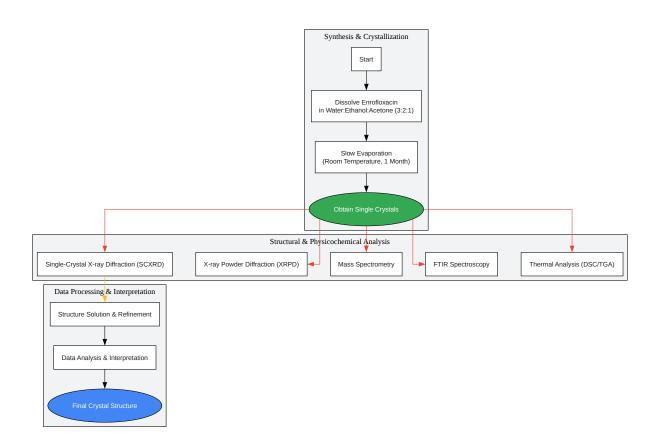


- Mass Spectrometry: To confirm the presence of the chloride ion and the molecular weight of the enrofloxacin cation.[3][5]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the protonation state of the enrofloxacin molecule.
- Thermal Analysis (DSC/TGA): To investigate the thermal stability and dehydration processes
  of the crystalline solid.

## **Visualized Experimental Workflow**

The following diagram illustrates the logical flow of the experimental procedures for the crystal structure analysis of **enrofloxacin monohydrochloride** dihydrate.





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Experimental workflow for crystal structure analysis.



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